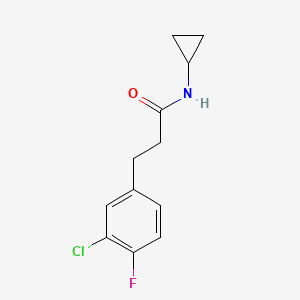
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body. CPP-115 has been studied for its potential use in treating a variety of neurological and psychiatric disorders.
Mécanisme D'action
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal excitability and neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition of neurotransmission.
Effets Biochimiques Et Physiologiques
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal excitability and increased inhibition of neurotransmission. It has also been shown to have analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of increased GABA levels on neuronal excitability and neurotransmission. One limitation of using 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide is its potential for off-target effects, as inhibition of other enzymes or receptors could lead to unintended consequences.
Orientations Futures
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide. One area of interest is its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior. Another area of interest is its potential use in treating epilepsy, as increased GABA levels have been shown to have anticonvulsant effects. Additionally, further studies could be done to better understand the biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide and its potential for off-target effects.
Méthodes De Synthèse
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-(3-Chloro-4-fluorophenyl)propanoic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield 3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide has been studied for its potential use in treating a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in treating addiction, as increased GABA levels have been associated with reduced drug-seeking behavior.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-8(1-5-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMBKMXKHCNTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-cyclopropylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
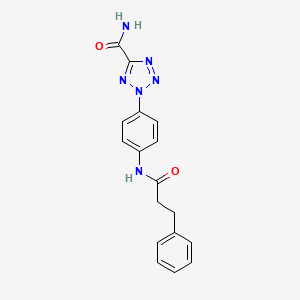
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)
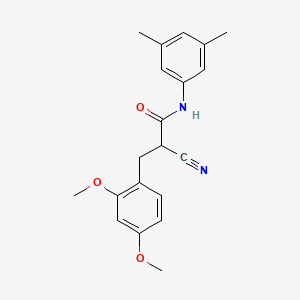
![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
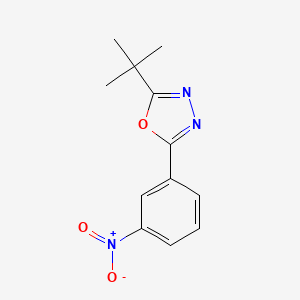
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)
![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)
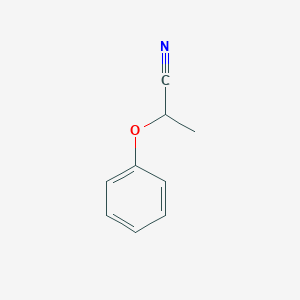
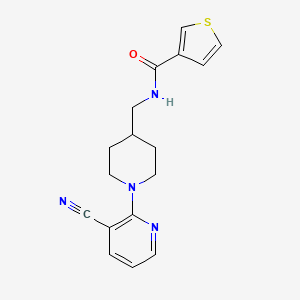
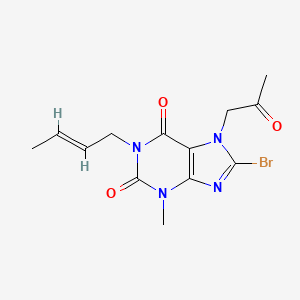
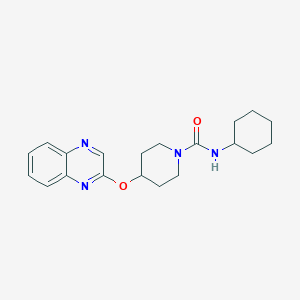
![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)